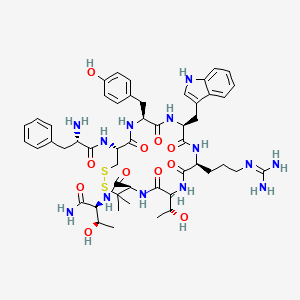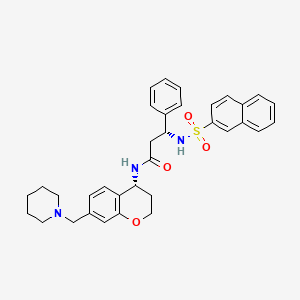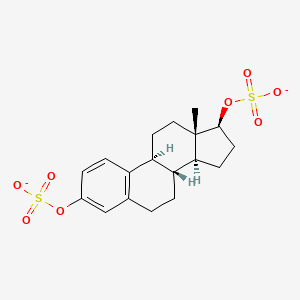methyl]-2,6-dimethylbenzamide](/img/structure/B10773678.png)
N-[(S)-[1-(dimethylamino)cyclopentyl](phenyl)methyl]-2,6-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK931145 is a novel radioligand used for imaging the glycine transporter 1 (GlyT-1) in the brain. It is particularly useful in positron emission tomography (PET) scans to study the distribution and function of GlyT-1, which plays a crucial role in regulating synaptic levels of glycine, an important neurotransmitter in the central nervous system .
Preparation Methods
The synthesis of GSK931145 involves several steps, including the preparation of the precursor and the radiolabeling process. The precursor is typically synthesized through a series of organic reactions, including condensation, reduction, and purification steps. The final radiolabeling step involves the incorporation of carbon-11 into the precursor to produce [11C]GSK931145 .
Chemical Reactions Analysis
GSK931145 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
GSK931145 has several scientific research applications, including:
Chemistry: It is used as a radioligand in PET scans to study the distribution and function of GlyT-1 in the brain.
Biology: It helps in understanding the role of GlyT-1 in regulating synaptic levels of glycine and its impact on neurotransmission.
Medicine: It is used in research related to neurological disorders, such as schizophrenia, where GlyT-1 inhibitors are being explored as potential therapeutic agents.
Industry: It supports drug development by providing insights into the pharmacokinetics and pharmacodynamics of GlyT-1 inhibitors .
Mechanism of Action
GSK931145 exerts its effects by binding to the glycine transporter 1 (GlyT-1) in the brain. This binding inhibits the reuptake of glycine, thereby increasing its extracellular levels. Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptors, enhancing glutamatergic neurotransmission. This mechanism is particularly relevant in the context of neurological disorders like schizophrenia, where NMDA receptor hypofunction is implicated .
Comparison with Similar Compounds
GSK931145 is unique in its high affinity and selectivity for GlyT-1. Similar compounds include:
[3H]CHIBA-3007: Another radioligand used for imaging GlyT-1 with similar binding affinities.
[11C]RO5013853: A PET ligand with similar regional brain distribution.
GSK565710: Another GlyT-1 inhibitor used in preclinical studies.
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and specific applications in research.
Properties
Molecular Formula |
C23H30N2O |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
N-[(S)-[1-(dimethylamino)cyclopentyl]-phenylmethyl]-2,6-dimethylbenzamide |
InChI |
InChI=1S/C23H30N2O/c1-17-11-10-12-18(2)20(17)22(26)24-21(19-13-6-5-7-14-19)23(25(3)4)15-8-9-16-23/h5-7,10-14,21H,8-9,15-16H2,1-4H3,(H,24,26)/t21-/m0/s1 |
InChI Key |
BMXRRRIDMAIEKX-NRFANRHFSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)C(=O)N[C@@H](C2=CC=CC=C2)C3(CCCC3)N(C)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)NC(C2=CC=CC=C2)C3(CCCC3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-[(1S,7S)-3-amino-4-thia-2-azabicyclo[5.1.0]oct-2-en-1-yl]-4-fluorophenyl]-5-chloropyridine-2-carboxamide](/img/structure/B10773600.png)


![[1-[2-[[5-amino-2-[[2-[[2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoylamino]-4-bromobutyl]boronic acid](/img/structure/B10773615.png)

![2-[(E)-({3-[(4-benzoylphenyl)methoxy]phenyl}methylidene)amino]guanidine](/img/structure/B10773642.png)

![[(2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773654.png)
![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B10773661.png)

![[125I]Heat](/img/structure/B10773665.png)
![2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid](/img/structure/B10773679.png)


